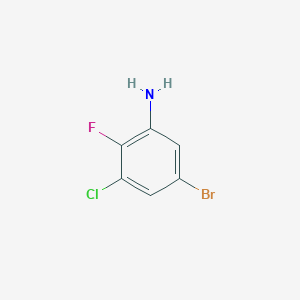

5-Bromo-3-chloro-2-fluoroaniline

説明

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The primary significance of 5-Bromo-3-chloro-2-fluoroaniline lies in its role as a versatile synthetic intermediate in organic chemistry. smolecule.com The strategic placement of three different halogen atoms and an amino group on the aromatic ring allows for a high degree of functionalization, making it a valuable precursor for the synthesis of a wide range of more complex molecules. smolecule.com This controlled reactivity is crucial for constructing molecules with specific properties, particularly in the fields of pharmaceutical and agrochemical development. smolecule.com

The presence of bromine, chlorine, and fluorine atoms imparts distinct reactivity to the molecule. These halogens can be selectively replaced through various substitution reactions, allowing for the introduction of other functional groups. The amino group can also be modified, for example, through oxidation to form nitro compounds or diazotization to introduce other substituents. smolecule.com This multi-faceted reactivity makes this compound a highly adaptable building block for organic chemists.

Scope and Relevance in Advanced Chemical Transformations

The utility of this compound extends to its application in advanced chemical transformations. One of the most notable of these is its participation in coupling reactions, such as the Suzuki-Miyaura coupling. This type of reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules, including biaryl compounds. The bromine atom at the 5-position is particularly well-suited for such coupling reactions. smolecule.com

The synthesis of this compound itself can be achieved through methods such as the bromination and chlorination of 2-fluoroaniline. smolecule.com Another synthetic route involves the diazotization of a suitable aniline (B41778) derivative, followed by replacement reactions to introduce the halogen atoms. smolecule.com

Beyond its role in synthesizing discrete molecules, the unique electronic properties conferred by the halogen atoms suggest potential applications in material science. smolecule.com Fluorinated aromatic compounds, for instance, are studied for their potential to influence properties like conductivity and thermal stability in materials. smolecule.com

Illustrative Reaction Conditions for Halogenated Anilines

| Reaction Type | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | Catalyst, Room temperature, Dichloromethane (B109758) | 70-80% | |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boron reagents | Mild conditions | Varies |

Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMUCZWLUYFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 2 Fluoroaniline

Regioselective Bromination of Precursor Anilines

The introduction of a bromine atom at a specific position on the aniline (B41778) ring is a critical step in the synthesis of 5-Bromo-3-chloro-2-fluoroaniline. The directing effects of the existing substituents—amino, chloro, and fluoro groups—necessitate precise control over the reaction to achieve the desired isomer.

Utilization of N-Bromosuccinimide (NBS) as the Brominating Reagent

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. nih.govnsf.govsci-hub.ru Its application in the synthesis of halogenated anilines is favored due to its milder reactivity compared to molecular bromine, which can lead to over-bromination and the formation of multiple by-products. sci-hub.ru In the synthesis of this compound, NBS serves as a reliable source of electrophilic bromine. The reaction typically involves the treatment of a precursor aniline with NBS in a suitable solvent. nih.gov

Critical Control of Reaction Conditions for Regioselectivity

Achieving high regioselectivity in the bromination of precursor anilines is paramount and is highly dependent on the reaction conditions. Key parameters that are carefully controlled include the choice of solvent system, reaction temperature, and the use of additives.

Solvent Systems: The polarity and coordinating ability of the solvent can significantly influence the reactivity of the brominating agent and the substrate. Solvents such as acetonitrile (B52724) and dichloromethane (B109758) are commonly employed for bromination reactions using NBS. nih.gov For instance, a solution of the aniline precursor in acetonitrile can be treated with NBS to yield the desired brominated product. nih.gov In some methodologies, ionic liquids have been explored as a medium for halogenation reactions, offering potential advantages in terms of reaction rate and selectivity. beilstein-journals.orgnih.gov

Temperature: Temperature control is a critical factor in managing the rate of reaction and minimizing the formation of undesired isomers. Bromination reactions are often carried out at specific temperatures, ranging from -10°C to 60°C, to optimize the yield of the target compound. nih.gov For example, a reaction might be initiated at a lower temperature and then allowed to warm to a specific temperature over a set period to ensure complete and selective bromination. nih.gov

Additives: The addition of certain compounds can enhance the regioselectivity of the bromination. For example, the use of a catalytic amount of a Lewis acid or a protic acid can activate the brominating agent, leading to a more controlled reaction. nsf.gov

Strategies for Minimizing Over-Halogenation and By-product Formation

A significant challenge in the synthesis of polyhalogenated anilines is the potential for over-halogenation, where more than one bromine atom is added to the aromatic ring. sci-hub.ru Additionally, other side reactions can lead to the formation of impurities, complicating the purification process.

To address these issues, several strategies are employed:

Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the aniline precursor is essential to prevent the introduction of excess bromine. libretexts.org

Controlled Addition: The slow, portion-wise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the active bromine species, thereby reducing the likelihood of multiple substitutions. sci-hub.ru

Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-halogenated products that may arise from prolonged reaction times. libretexts.org

Purification Techniques: Following the reaction, purification methods such as recrystallization or column chromatography are often necessary to isolate the desired this compound from any remaining starting materials, isomers, or other by-products.

Multi-Step Synthetic Routes and Sequential Transformations

The synthesis of this compound is typically achieved through a multi-step process that allows for the sequential introduction of the various functional groups onto the aromatic ring.

Derivation from 3-Chloro-2-fluoroaniline (B1295074) as Starting Material

A common and logical starting point for the synthesis of this compound is 3-Chloro-2-fluoroaniline. google.comsigmaaldrich.com This precursor already contains the desired chloro and fluoro substituents in the correct relative positions. The subsequent bromination of this starting material is then directed to the C-5 position by the existing groups on the ring.

The general synthetic sequence is as follows:

Starting Material: 3-Chloro-2-fluoroaniline google.com

Bromination: Reaction with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent to introduce the bromine atom at the 5-position. google.com

A patent describes a method where 3-chloro-2-fluoroaniline is dissolved in N,N-dimethylformamide, and then N-bromosuccinimide is added at a controlled temperature to produce 4-bromo-3-chloro-2-fluoroaniline (B37690), a related isomer. google.com This highlights the importance of precise reaction control to obtain the desired 5-bromo isomer.

Process Optimization for Enhanced Purity and Yields

Optimizing the synthetic process is crucial for obtaining this compound with high purity and in good yield, which is particularly important for its application in further chemical syntheses.

Key Optimization Parameters:

| Parameter | Description |

| Reagent Purity | The purity of the starting materials and reagents directly impacts the purity of the final product. |

| Reaction Monitoring | Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and determine the optimal reaction time. |

| Work-up Procedure | The method used to quench the reaction and isolate the crude product can significantly affect the yield and purity. This often involves extraction and washing steps to remove unreacted reagents and by-products. |

| Purification Method | Final purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the product in high purity. |

For example, a patented method details the purification of a related compound, 4-bromo-3-chloro-2-fluoroaniline, by pouring the reaction mixture into an ice-water mixture, followed by washing, filtration, and drying to obtain the crude product, which is then further purified. google.com Similar principles of precipitation and filtration are applicable to the isolation and purification of this compound.

Catalytic Approaches in Regioselective Halogenation of Anilines

The precise installation of halogen atoms onto an aniline scaffold is a significant challenge in synthetic chemistry due to the directing effects of the amino group, which typically favors a mixture of ortho and para isomers. rsc.org Catalytic methods offer a pathway to enhance regioselectivity, and both copper and iron catalysts have demonstrated utility in the halogenation of anilines and related activated aromatic compounds.

Copper-Catalyzed Halogenation Strategies for Related Anilines

Copper catalysis has emerged as a practical and efficient method for the directed ortho-halogenation of anilines. rsc.orgrsc.org These reactions often utilize a removable directing group to achieve high regioselectivity and can proceed under aerobic conditions, which is advantageous from both an academic and industrial perspective. rsc.org For instance, a copper-catalyzed ortho-C–H mono-halogenation of anilines has been developed using a readily cleavable N-sulfonyl directing group. rsc.org This method employs N-halosuccinimides (NXS) as the halogen source and operates effectively in acetonitrile. rsc.org

The general applicability of copper in these transformations is noteworthy. It has been shown to be a versatile catalyst in various oxidative coupling reactions. rsc.org While direct copper-catalyzed halogenation of the specific compound this compound is not extensively detailed, the principles established with related anilines provide a strong foundation for its potential synthesis. The mechanism is often proposed to involve a single-electron transfer (SET) process, where a Cu(II) species acts as an oxidant. acs.org

Research has demonstrated the successful regioselective chlorination and bromination of unprotected anilines using copper halides in ionic liquids, which can favor the para-substituted product. beilstein-journals.org The reaction conditions, including the choice of catalyst and solvent, play a critical role in directing the halogenation.

Table 1: Examples of Copper-Catalyzed Halogenation of Aniline Derivatives

| Substrate | Halogenating Agent | Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|---|

| N-Sulfonyl-protected anilines | N-Chlorosuccinimide (NCS) | Cu(OAc)₂ | Aerobic, CH₃CN | Ortho-chloro anilines | High ortho-regiocontrol | rsc.org |

| N-Sulfonyl-protected anilines | N-Bromosuccinimide (NBS) | Cu(OAc)₂ | Aerobic, CH₃CN | Ortho-bromo anilines | High ortho-regiocontrol | rsc.org |

| Unprotected aniline | Copper(II) chloride (CuCl₂) | None (reagent) | Ionic Liquid | Para-chloroaniline | Predominantly para | beilstein-journals.org |

| 2-(Aryl)pyridines | CuCl₂ | Pd(OAc)₂ | O₂ | Ortho-chloro arylpyridines | Ortho-selectivity | rsc.org |

Iron(III)-Catalyzed Regioselective Chlorination of Activated Arenes, including Aniline Derivatives

Iron(III) catalysts have been effectively used for the regioselective chlorination of activated aromatic rings, including aniline derivatives. acs.orgnih.gov A general method employs iron(III) triflimide as a potent Lewis acid to activate N-chlorosuccinimide (NCS) for the subsequent chlorination of a variety of substrates like anisoles, phenols, and both protected (acetanilide) and unprotected anilines. acs.orgnih.gov This approach is noted for its utility in the late-stage mono- and dichlorination of complex molecules. acs.orgnih.gov

The reactivity differences between halogenating agents can be exploited in one-pot, tandem iron-catalyzed processes to achieve highly regioselective dihalogenation. acs.org For example, a substrate could first be brominated and then subsequently chlorinated with high regiocontrol by adjusting the reaction temperature. acs.org Iron(III) nitrate (B79036) has also been utilized as a promoter and nitro source for the ortho-nitration of aniline derivatives, showcasing the versatility of iron catalysts in functionalizing anilines. rsc.org While not a direct halogenation, this demonstrates the ability of iron to direct substitution on the aniline ring. rsc.org

The development of an iron-catalyzed para-C-H allylation of aniline derivatives using a simple iron(III) chloride catalyst further highlights the potential for iron to mediate regioselective C-H functionalization. nih.gov These findings suggest that iron-based catalytic systems could be tailored for the specific halogenation pattern required for this compound.

Table 2: Iron-Catalyzed Functionalization of Activated Arenes

| Substrate Type | Reagent | Catalyst | Transformation | Key Feature | Reference |

|---|---|---|---|---|---|

| Anisole, Aniline, Phenol derivatives | N-Chlorosuccinimide (NCS) | Iron(III) triflimide | Chlorination | General and regioselective | acs.orgnih.gov |

| Anisole | NBS then NCS | Iron(III) triflimide | Tandem Bromination-Chlorination | Regioselective dihalogenation | acs.org |

| Aniline derivatives | Iron(III) nitrate nonahydrate | None (promoter) | Ortho-nitration | Inexpensive and non-toxic iron reagent | rsc.org |

| Aniline derivatives | Allyl alcohols | FeCl₃·6H₂O | Para-C-H allylation | Excellent regio- and chemoselectivity | nih.gov |

Analytical Monitoring and Purification Techniques in Synthesis

The synthesis of highly substituted aromatic compounds requires precise control over the reaction progress and effective purification of the final product. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are indispensable tools in this context.

Application of HPLC and TLC for Reaction Progress Monitoring

Monitoring the progress of a reaction is essential to optimize yield and minimize byproduct formation. Thin-Layer Chromatography (TLC) is a rapid and convenient method for the qualitative monitoring of a reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of products. For halogenated anilines, a common mobile phase for TLC would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and precise method for reaction monitoring. thermofisher.com It can separate complex mixtures and provide information on the concentration of reactants, intermediates, and products. thermofisher.com For aniline and its derivatives, reverse-phase HPLC is a common analytical technique, often using a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. thermofisher.comsielc.com The progress of the synthesis of this compound would likely be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC to determine the extent of conversion of the starting aniline derivative.

Use of Column Chromatography for Product Purification

Once the reaction is complete, the desired product must be isolated from any unreacted starting materials, reagents, and byproducts. Column chromatography is a standard and highly effective technique for the purification of halogenated anilines. The crude reaction mixture is loaded onto a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column. acs.org

For compounds like this compound, a gradient of solvents, commonly a mixture of hexane and ethyl acetate, is used as the eluent. acs.org The polarity of the eluent is gradually increased, allowing for the separation of compounds based on their differential adsorption to the silica gel. The fractions are collected and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. acs.org This technique is crucial for obtaining the high-purity material required for subsequent synthetic steps or final applications.

Mechanistic Insights and Chemical Reactivity Profile of 5 Bromo 3 Chloro 2 Fluoroaniline

Electronic and Steric Influences of Halogen Substituents on Aromatic Reactivity

The chemical behavior of 5-Bromo-3-chloro-2-fluoroaniline is intricately governed by the electronic and steric properties of its substituents: the amino group (-NH₂) and the three distinct halogen atoms (fluorine, chlorine, and bromine). These groups exert competing influences on the electron density and accessibility of the aromatic ring, thereby dictating its reactivity in various chemical transformations.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to its strong electron-donating resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring. chemistrysteps.comyoutube.com This delocalization increases the electron density at the positions ortho and para to the amino group, making them more susceptible to attack by electrophiles. byjus.comyoutube.com Conversely, the amino group has a weaker electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. chemistrysteps.com

In this compound, the cumulative effect of three electron-withdrawing halogens significantly deactivates the ring towards electrophilic attack. The fluorine atom, being the most electronegative, exerts the strongest inductive pull. The activating influence of the amino group is substantially diminished by the powerful deactivating effects of the halogens. The steric bulk of the substituents, particularly the bromine atom and the fluorine atom adjacent to the amino group, can also hinder the approach of reactants to nearby positions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Pathways for Nucleophilic Aromatic Substitution Reactions

While deactivated towards electrophiles, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SₙAr). This reaction pathway is viable only when powerful electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to a suitable leaving group. libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org This is typically the slow, rate-determining step. youtube.comyoutube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

In this compound, all three halogens can potentially act as leaving groups. The reactivity in SₙAr reactions is influenced by two factors: the ability of the halogen to activate the attack site via its inductive effect and its ability to function as a leaving group. For the rate-determining nucleophilic attack, a more electronegative halogen creates a more electrophilic carbon, favoring the reaction. youtube.comyoutube.com Consequently, the order of reactivity for the attack step is typically F > Cl > Br. youtube.com The strong electron-withdrawing character of the fluorine atom at the C2 position makes this site a likely target for nucleophilic attack, especially with the other halogens providing additional stabilization for the negative charge in the Meisenheimer complex. The nitro group is a classic example of a strong activating group for SₙAr reactions, and while halogens are weaker, their collective presence significantly lowers the electron density of the ring. libretexts.orgyoutube.com

| Position | Potential Leaving Group | Relative Electrophilicity of Carbon | Comment |

|---|---|---|---|

| C2 | -F | High | The high electronegativity of fluorine makes this carbon a strong site for nucleophilic attack. youtube.comyoutube.com |

| C3 | -Cl | Moderate | Less electrophilic than the C2 position. |

| C5 | -Br | Moderate | Less electrophilic than the C2 position. |

Oxidation and Reduction Chemistry of the Anilino Moiety

The anilino moiety (-NH₂) is susceptible to oxidation. The oxidation of anilines can proceed through various mechanisms, often involving the initial formation of a radical cation via one-electron oxidation. mdpi.com However, the reactivity of the amino group is highly dependent on the other substituents present on the aromatic ring. chemistrysteps.com

In this compound, the presence of three strongly electron-withdrawing halogen atoms significantly reduces the electron density on both the aromatic ring and the nitrogen atom of the amino group. This deactivation makes the anilino moiety less susceptible to oxidation compared to unsubstituted aniline (B41778). chemistrysteps.com Strong oxidizing agents would be required to initiate the reaction. openaccessjournals.com If oxidation does occur, it can lead to a variety of products, including the formation of nitroso or nitro compounds, or polymerization to form complex structures. openaccessjournals.com For instance, the oxidation of aniline derivatives can be a key step in the synthesis of certain dyes and pharmaceuticals. openaccessjournals.com

Conversely, the reduction of the aromatic system in this compound is not a typical reaction under standard conditions. The primary focus of reduction chemistry for aromatic compounds often involves nitro groups, which are not present in this molecule. The amino group is already in a reduced state. Dehalogenation (reduction of the C-X bond) could potentially be achieved using specific catalytic systems, but this is a distinct transformation from the reduction of the anilino group itself.

Participation in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgtcichemicals.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond and is often the rate-determining step. libretexts.org The reactivity of aryl halides in this step follows the order: I > Br > Cl > F. libretexts.org

Given this reactivity trend, the Suzuki-Miyaura reaction on this compound is expected to occur selectively at the C-Br bond. The carbon-bromine bond is significantly weaker and more reactive towards oxidative addition than the carbon-chlorine or carbon-fluorine bonds. This chemoselectivity allows for the targeted introduction of an aryl, alkyl, or vinyl group at the C5 position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. Such couplings have been successfully developed for unprotected ortho-bromoanilines, demonstrating the reaction's utility with similar substrates. nih.govrsc.org

| Component | Function | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Arylboronic acid (Ar-B(OH)₂) |

| Palladium Catalyst | Catalyzes the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the organoboron reagent for transmetalation | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, Water |

The differential reactivity of the carbon-halogen bonds in this compound allows for its participation in a variety of other cross-coupling reactions. The same reactivity principle (C-Br > C-Cl) that governs Suzuki-Miyaura coupling generally applies to other palladium-catalyzed transformations.

Heck Coupling: This reaction would involve coupling with an alkene at the C5 position to form a substituted aniline.

Sonogashira Coupling: This allows for the formation of a carbon-carbon triple bond by reacting the C-Br bond with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction could be used to form a new carbon-nitrogen bond at the C5 position, coupling with a primary or secondary amine.

Stille Coupling: This involves coupling with an organotin reagent, offering an alternative to organoboron compounds for C-C bond formation.

These reactions provide a powerful toolkit for the selective functionalization of this compound, enabling the synthesis of complex molecules with diverse functionalities from a common precursor. researchgate.netnih.gov The ability to first react the C-Br bond and then, under more forcing conditions, potentially react the C-Cl bond, opens avenues for sequential cross-coupling strategies.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Nitroso compounds |

| Nitro compounds |

Derivatization Strategies and Downstream Chemical Transformations

Functionalization of the Amino Group

The primary amino group (-NH₂) is a key reactive handle on the molecule. Its nucleophilicity allows for a variety of transformations, which can also be used to modulate the reactivity of the aromatic ring for subsequent steps.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This transformation is not only a common synthetic step but also serves as a crucial protective strategy. Converting the strongly activating amino group into a less activating amide group can prevent unwanted side reactions, such as over-halogenation, and can direct subsequent electrophilic substitutions to specific positions due to steric hindrance. chemistrysteps.com For instance, reaction with acetyl chloride would yield N-(5-bromo-3-chloro-2-fluorophenyl)acetamide.

Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This functional group is a common feature in many pharmaceutical compounds.

Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) using reagents like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. google.com This diazonium intermediate is highly versatile and can be replaced by a wide range of other functional groups. For example, a Sandmeyer reaction can introduce another halogen (e.g., using CuBr/HBr) or a cyano group. Alternatively, a deamination reaction (removal of the amino group) can be achieved by treating the diazonium salt with a reducing agent like hypophosphorous acid or ethanol, a strategy employed in multi-step syntheses. google.comgoogle.com

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagents and Conditions | Product Structure | Purpose/Comment |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-(5-bromo-3-chloro-2-fluorophenyl)acetamide | Protection of the amino group; modulation of ring reactivity. chemistrysteps.com |

| Sulfonylation | Toluenesulfonyl chloride (TsCl), Pyridine | N-(5-bromo-3-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide | Introduction of a sulfonamide moiety, common in medicinal chemistry. |

| Diazotization / Deamination | 1. NaNO₂, H₂SO₄ 2. Ethanol (CH₃CH₂OH) or H₃PO₂ | 1-Bromo-3-chloro-2-fluorobenzene | Complete removal of the amino functional group. google.comgoogle.com |

Selective Manipulation of Halogen Atoms for Further Substitutions

The presence of three different halogens offers a powerful tool for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds in these reactions generally follows the order C-Br > C-Cl >> C-F. wikipedia.orgacs.org This predictable hierarchy allows for the selective substitution of the bromine atom, while leaving the chlorine and fluorine atoms intact.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.com By carefully selecting the reaction conditions, an aryl or heteroaryl group can be selectively introduced at the C-5 position (where the bromine is located). polyu.edu.hkrsc.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, again catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.org This method is highly effective for selectively reacting the C-Br bond to install an alkynyl substituent, which can then be used in further transformations like cyclization reactions. acs.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the aryl halide with an amine. nih.gov This would allow for the selective replacement of the bromine atom with a new amino substituent.

Table 2: Chemoselective Cross-Coupling Reactions at the C-Br Position

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-2-fluoro-5-phenylaniline |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Chloro-2-fluoro-5-(phenylethynyl)aniline |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(3-Chloro-2-fluoro-5-aminophenyl)morpholine |

Synthesis of Complex Organic Molecules through Sequential Reactions

The true synthetic power of 5-Bromo-3-chloro-2-fluoroaniline is realized when the reactions described above are combined in sequential fashion. A patent for the synthesis of 2-chloro-3-fluorobromobenzene demonstrates a two-step process starting from the related 3-chloro-2-fluoroaniline (B1295074). google.com This process involves an initial bromination to install the bromine atom, followed by diazotization and reductive deamination to remove the amino group, yielding the final tri-halogenated product. google.com

This sequential logic can be extended to build highly functionalized molecules. For example, a synthetic chemist could perform a Sonogashira coupling at the bromine position, protect the amino group via acylation, and then target the chlorine atom for a subsequent Suzuki coupling under more forcing conditions. This step-wise approach provides precise control over the final molecular structure.

Table 3: Example of a Sequential Reaction Sequence

| Step | Reaction Description | Intermediate/Product | Rationale |

|---|---|---|---|

| 1 | Selective Sonogashira coupling at the C-Br position with trimethylsilylacetylene. | 3-Chloro-2-fluoro-5-((trimethylsilyl)ethynyl)aniline | Utilizes the highest reactivity of the C-Br bond. wikipedia.org |

| 2 | Acylation of the amino group with acetyl chloride. | N-(3-chloro-2-fluoro-5-((trimethylsilyl)ethynyl)phenyl)acetamide | Protects the amine and modulates ring electronics for the next step. chemistrysteps.com |

| 3 | Suzuki coupling at the C-Cl position with a different boronic acid (e.g., thiophene-2-boronic acid). | N-(3-(Thiophen-2-yl)-2-fluoro-5-((trimethylsilyl)ethynyl)phenyl)acetamide | Targets the next most reactive halogen under more forcing conditions. |

| 4 | Deprotection of the alkyne (e.g., with K₂CO₃/MeOH) and the amide (e.g., with HCl/H₂O). | 3-(Thiophen-2-yl)-5-ethynyl-2-fluoroaniline | Reveals the final functionalized complex molecule. |

Cyclization and Heterocyclic Ring Formation Strategies

Substituted anilines are premier starting materials for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. By first derivatizing the amino group or one of the halogen substituents, this compound can be guided into various cyclization pathways to form fused ring systems.

Quinoline (B57606) Synthesis: One common strategy involves the N-alkynylation of the aniline (B41778) followed by an electrophilic or metal-catalyzed 6-endo-dig cyclization to form a quinoline ring. nih.gov This would produce a highly substituted quinoline with the original halogen pattern preserved for further functionalization.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ to form a dihydroisoquinoline. jk-sci.comwikipedia.orgnrochemistry.com To utilize this reaction, the aniline would first need to be acylated with a suitable β-arylethyl acid chloride. The electron-rich nature of the aniline ring facilitates the required intramolecular electrophilic substitution.

Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comwikipedia.org This would require converting the starting aniline into the corresponding β-phenethylamine derivative before the cyclization step.

Table 4: Potential Heterocyclic Ring Formation Strategies

| Strategy | Required Precursor from Starting Aniline | Key Reagents for Cyclization | Resulting Heterocycle Core |

|---|---|---|---|

| Quinoline Synthesis | N-(prop-2-yn-1-yl)-5-bromo-3-chloro-2-fluoroaniline | I₂, NaHCO₃ or Hg(OTf)₂ | Quinoline nih.gov |

| Bischler-Napieralski Reaction | N-(5-bromo-3-chloro-2-fluorophenyl)-2-phenylethanamide | POCl₃, reflux | Dihydroisoquinoline jk-sci.comwikipedia.org |

| Pictet-Spengler Reaction | 2-(5-Bromo-3-chloro-2-fluorophenyl)ethan-1-amine | Aldehyde (e.g., R-CHO), Acid (e.g., HCl) | Tetrahydroisoquinoline name-reaction.comwikipedia.org |

Applications of 5 Bromo 3 Chloro 2 Fluoroaniline As a Building Block in Complex Organic Synthesis

Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

Halogenated anilines are a well-established class of intermediates in medicinal chemistry, prized for their role in constructing the core structures of numerous therapeutic agents. The inclusion of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While direct public-domain research on the specific use of 5-Bromo-3-chloro-2-fluoroaniline in API synthesis is limited, the utility of its isomers and related compounds is documented, highlighting the potential of this structural motif.

For instance, patent literature demonstrates the use of a positional isomer, 3-Bromo-2-chloro-5-fluoroaniline (B1376656), as a key intermediate in the synthesis of compounds developed as active pharmaceutical ingredients. googleapis.com This underscores the value of the bromo-chloro-fluoroaniline scaffold in generating molecules with potential therapeutic applications. The reactivity of the amino group and the differential reactivity of the halogen atoms allow for sequential, controlled modifications, which is a crucial aspect of building complex drug molecules.

The practical application of this class of compounds is evident in the synthesis pathways of novel therapeutics. A patent for kinase inhibitors, for example, describes a synthetic route where 3-Bromo-2-chloro-5-fluoroaniline is prepared as a specific intermediate. googleapis.com This aniline (B41778) is synthesized from its N-(diphenylmethylene) protected precursor, showcasing a standard method for handling the reactive amino group during synthesis. googleapis.com The resulting aniline is a critical component for further elaboration into the final active compound. This example illustrates the intended role for compounds like this compound as foundational elements in multi-step pharmaceutical syntheses.

| Isomer/Precursor | CAS Number | Role in Synthesis | Source |

|---|---|---|---|

| 3-Bromo-2-chloro-5-fluoroaniline | Not specified in document | Intermediate for the synthesis of kinase inhibitors | googleapis.com |

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at exploring new chemical space to identify drugs with improved efficacy and novel mechanisms of action. Aromatic compounds containing multiple, distinct halogen substituents, such as this compound, are of particular interest. nih.gov This tri-halogenated pattern offers a rich platform for chemical diversification.

Key features of this scaffold include:

Orthogonal Reactivity : The bromine, chlorine, and fluorine atoms exhibit different reactivities in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is typically the most reactive, followed by the C-Cl bond, allowing for stepwise and site-selective introduction of new functional groups.

Modulation of Physicochemical Properties : Each halogen atom imparts distinct electronic effects (inductive and mesomeric) and lipophilicity. Fluorine, for example, can enhance metabolic stability and receptor binding affinity.

Structural Probes : The different halogens can be used as probes to map the binding pocket of a biological target, helping to optimize drug-receptor interactions through systematic structure-activity relationship (SAR) studies.

This strategic combination of properties makes this compound and related structures powerful scaffolds for generating libraries of diverse compounds for drug discovery programs. nih.gov

Applications in Agrochemical Synthesis

The agrochemical industry heavily relies on fluorinated and halogenated compounds to develop effective and selective pesticides. semanticscholar.org Over half of the pesticides introduced in recent decades contain fluorine, a testament to the element's ability to enhance biological activity, metabolic stability, and translocation within the target pest or plant. semanticscholar.org The presence of bromine and chlorine alongside fluorine in the this compound structure makes it a highly relevant building block for creating next-generation agrochemicals.

The utility of complex halogenated anilines as precursors for pesticides is documented in patent literature. A process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene, an intermediate for active pesticidal compounds, starts from a structurally related aniline, 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com This process involves diazotization of the aniline followed by reduction to remove the amino group, yielding the desired substituted benzene (B151609) ring. google.com This transformation highlights a common synthetic strategy where the aniline group serves as a handle to facilitate the synthesis of a core structure, which is then elaborated into a final, active agrochemical. Given its structural similarities, this compound is a prime candidate for similar synthetic routes.

| Starting Material | CAS Number | Resulting Intermediate | Application | Source |

|---|---|---|---|---|

| 6-Bromo-2,4-dichloro-3-fluoro-aniline | Not available | 5-Bromo-1,3-dichloro-2-fluoro-benzene | Precursor for compounds with pesticidal activity | google.com |

The intermediates derived from halogenated anilines are used to produce compounds with specific pesticidal activities. The process described for creating 5-bromo-1,3-dichloro-2-fluoro-benzene explicitly states that this intermediate is further transformed to prepare active compounds with pesticidal properties. google.com While the patent does not specify the exact nature of the activity, the term "pesticidal" encompasses insecticidal and acaricidal (mite-killing) actions. The unique combination of halogens on the aromatic ring is crucial for the biological efficacy of the final products, influencing their mode of action and spectrum of activity against various pests.

Utility in Materials Science and Engineering Precursor Synthesis

Halogenated aromatic compounds are gaining attention in materials science for their potential to impart unique properties to polymers and other materials. The incorporation of fluorine, chlorine, and bromine atoms into a molecular structure can enhance thermal stability, flame retardancy, and conductivity, and modify other physical characteristics. While specific research detailing the use of this compound in materials science is not widely published, related halogenated anilines are categorized for use in this field. bldpharm.com

The presence of the reactive amino group and multiple halogen sites on this compound suggests its potential as a monomer or precursor for specialized polymers. It could be used to synthesize materials where the halogen atoms contribute to desired properties, such as creating new types of conductive polymers or materials with tailored optical or electronic characteristics.

Limited Direct Evidence for this compound in High-Throughput Screening Library Generation

Despite its potential as a versatile building block in organic synthesis, publicly available research and patent literature provide limited direct evidence of the specific application of this compound in the large-scale generation of compound libraries for high-throughput screening (HTS) and comprehensive chemical space exploration. While the structural features of this polysubstituted aniline suggest its utility in creating diverse molecular scaffolds, detailed examples and dedicated studies focusing on its role in combinatorial chemistry for HTS are not prominently documented.

The synthesis of related compounds, such as 3-bromo-2-chloro-5-fluoroaniline and 4-bromo-3-chloro-2-fluoroaniline (B37690), has been noted in patent literature as intermediates in the preparation of specific, targeted molecules. For instance, a patent discloses the synthesis of 4-bromo-3-chloro-2-fluoroaniline from 3-chloro-2-fluoroaniline (B1295074) as a step towards a final product. However, these instances typically focus on a singular synthetic goal rather than the generation of a diverse library of compounds for broad screening purposes.

The principles of diversity-oriented synthesis (DOS) often employ strategically functionalized building blocks to rapidly generate a wide array of structurally distinct molecules. The multiple halogen substituents on this compound, each with the potential for differential reactivity in cross-coupling and other substitution reactions, theoretically make it a suitable candidate for such synthetic strategies. The presence of bromine, chlorine, and fluorine atoms, along with the amino group, offers several points for diversification. This could allow for the systematic exploration of the chemical space around the aniline core, leading to the creation of novel compounds with the potential for interesting biological activities.

However, a thorough review of scientific databases and patent archives does not yield specific studies where this compound is explicitly used as a foundational scaffold for constructing a compound library that is subsequently subjected to high-throughput screening. The absence of such dedicated reports suggests that its application in this specific area of drug discovery may be limited, not widely published, or perhaps still in nascent stages of exploration within proprietary corporate research.

Q & A

Q. Methodology :

- Halogenation strategies : Sequential halogenation of aniline derivatives using selective reagents (e.g., N-bromosuccinimide for bromination, Cl₂ gas for chlorination, and fluorinating agents like DAST).

- Reductive amination : Reduction of nitro precursors (e.g., 5-bromo-3-chloro-2-fluoronitrobenzene) using H₂/Pd-C or SnCl₂/HCl.

- Optimization : Adjust reaction temperature (e.g., low temps for fluorination to avoid side reactions), use catalysts (e.g., CuI for Ullmann coupling), and monitor progress via TLC/GC-MS. Protect the amine group to prevent unwanted substitutions .

Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in data be resolved?

Q. Methodology :

- NMR : ¹H/¹³C NMR for aromatic proton shifts (δ ~6.5–7.5 ppm) and ¹⁹F NMR (δ ~-110 to -130 ppm).

- HRMS : Confirm molecular weight (224.457 g/mol) and isotopic patterns.

- X-ray crystallography : Use SHELX software for structural elucidation if single crystals are obtainable.

- Ambiguity resolution : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals; compare with DFT-simulated spectra .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Guidelines :

- PPE : Gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place away from oxidizers (per GHS codes P210, P233).

- Emergency response : Rinse skin/eyes immediately; use activated charcoal if ingested. Follow protocols for halogenated aromatic amines .

How do the electronic effects of the substituents influence reactivity in electrophilic aromatic substitution (EAS)?

Q. Mechanistic insights :

- Directing effects : Fluorine (ortho/para-directing, deactivating), bromine/chlorine (meta-directing, deactivating). Competing effects may favor substitution at specific positions.

- Experimental validation : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃), then analyze regioselectivity via NMR. DFT calculations (e.g., B3LYP/6-311G**) predict reactive sites .

What challenges arise in cross-coupling reactions using this compound, and how can regiochemical control be maintained?

Q. Advanced strategies :

- Selective activation : Use Pd catalysts with ligands (e.g., SPhos) to activate bromine over chlorine.

- Protection : Temporarily protect the amine with Boc groups to prevent undesired coordination.

- Monitoring : Track reaction progress via LC-MS; optimize solvent polarity (e.g., DMF vs. THF) .

How can DFT calculations predict the stability and reaction pathways of derivatives?

Q. Computational approach :

- Applications : Model transition states for substitutions (e.g., Suzuki coupling) and calculate activation energies.

- Validation : Compare DFT-predicted reaction outcomes (e.g., regioselectivity) with experimental HPLC/MS data .

How can contradictions in reported spectroscopic data for halogenated anilines be resolved?

Q. Troubleshooting :

- Standardization : Repeat experiments under controlled conditions (pH, solvent).

- Cross-validation : Use high-resolution techniques (500+ MHz NMR) and isotopic labeling (e.g., ¹⁵N).

- Collaborative studies : Share data with crystallography labs to resolve structural ambiguities .

How is this compound utilized in drug discovery, and what functionalization challenges exist?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。